1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclopropane ring, a fluorophenyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives and appropriate coupling reactions.
Attachment of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions, where the methoxybenzyl group is introduced using reagents like methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide: Unique due to its specific combination of functional groups.
4-(4-Fluorophenyl)-1-{(2R)-1-[(2-methoxybenzyl)amino]-1-oxo-2-propanyl}piperazin-1-ium: Shares some structural similarities but differs in its overall molecular framework.
1-(2-Methoxybenzyl)-3-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline: Another compound with a methoxybenzyl and fluorophenyl group, but with a different core structure.
Uniqueness
This compound stands out due to its cyclopropane ring, which imparts unique chemical properties and reactivity
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-16-5-3-2-4-13(16)12-20-17(21)18(10-11-18)14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEWUBJTOZJSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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